![molecular formula C12H14F3N3S B12597547 2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide CAS No. 649768-01-4](/img/structure/B12597547.png)
2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide is a chemical compound known for its diverse biological activities. It is particularly recognized for its potential in medicinal chemistry, especially in the development of anticancer agents. The compound’s structure includes a trifluoromethyl group, which is known to enhance the biological activity of many pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine and carbothioamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in targeting VEGFR-2 tyrosine kinase.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific molecular targets. For instance, it has been shown to inhibit VEGFR-2 tyrosine kinase, which is crucial for tumor angiogenesis and metastasis . The inhibition of this pathway leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarbothioamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Trifluoromethyl-substituted compounds: Known for their enhanced biological activity due to the presence of the trifluoromethyl group.
Uniqueness
2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide is unique due to its specific combination of a trifluoromethyl group and a hydrazinecarbothioamide moiety. This combination enhances its biological activity and makes it a promising candidate for further research in medicinal chemistry.
Properties
CAS No. |
649768-01-4 |
|---|---|
Molecular Formula |
C12H14F3N3S |
Molecular Weight |
289.32 g/mol |
IUPAC Name |
[1-[3-(trifluoromethyl)phenyl]butylideneamino]thiourea |
InChI |
InChI=1S/C12H14F3N3S/c1-2-4-10(17-18-11(16)19)8-5-3-6-9(7-8)12(13,14)15/h3,5-7H,2,4H2,1H3,(H3,16,18,19) |
InChI Key |
CANBQMHIUFWELW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NNC(=S)N)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12597465.png)
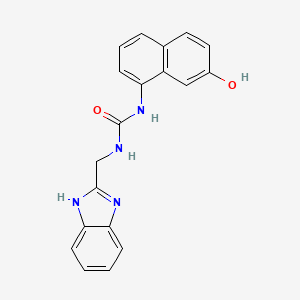
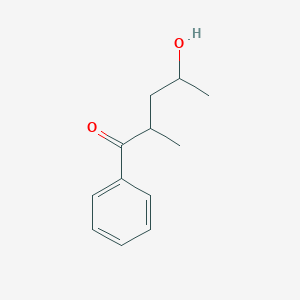
![9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide](/img/structure/B12597480.png)
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12597487.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12597490.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester](/img/structure/B12597491.png)
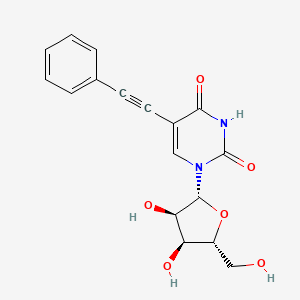

![Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-](/img/structure/B12597517.png)
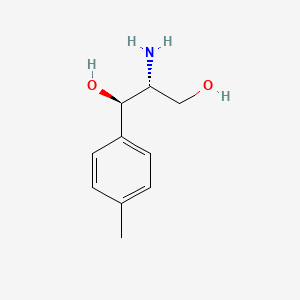

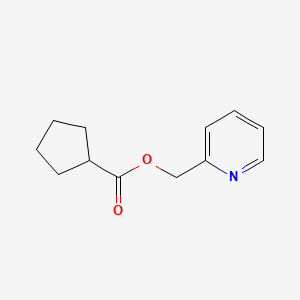
![1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-](/img/structure/B12597545.png)
